molecular formula C14H18BrClO B1293219 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane CAS No. 898760-98-0

1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane

Cat. No.: B1293219
CAS No.: 898760-98-0
M. Wt: 317.65 g/mol
InChI Key: IWCLULULOUMDNH-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane is an organic compound characterized by the presence of bromine, chlorine, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane typically involves the reaction of 4-bromo-3-methylphenyl derivatives with appropriate chlorinated heptanone precursors. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with biological macromolecules, influencing their activity. The ketone group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Bromo-3-methylphenol
  • 2-Bromo-4-methylphenol
  • 3-Bromo-4-methylphenol
  • 4-Bromo-3,5-dimethylphenol

Comparison: 1-(4-Bromo-3-methylphenyl)-7-chloro-1-oxoheptane is unique due to the presence of both bromine and chlorine atoms, along with a ketone functional group.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-7-chloroheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrClO/c1-11-10-12(7-8-13(11)15)14(17)6-4-2-3-5-9-16/h7-8,10H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCLULULOUMDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCCCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645147
Record name 1-(4-Bromo-3-methylphenyl)-7-chloroheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-98-0
Record name 1-(4-Bromo-3-methylphenyl)-7-chloro-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-3-methylphenyl)-7-chloroheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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